molecular formula C5H13N B1195487 N,N-Diethylmethylamine CAS No. 616-39-7

N,N-Diethylmethylamine

Cat. No.: B1195487
CAS No.: 616-39-7
M. Wt: 87.16 g/mol
InChI Key: GNVRJGIVDSQCOP-UHFFFAOYSA-N
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Scientific Research Applications

N,N-Diethylmethylamine has several scientific research applications:

Safety and Hazards

DEMA is an acute oral and inhalation toxin . It is classified as having acute toxicity and is a skin corrosive . It is highly flammable and poses a danger due to its acute toxicity .

Chemical Reactions Analysis

N,N-Diethylmethylamine undergoes various chemical reactions:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of diethylmethylamine involves its role as a tertiary amine. It can act as a nucleophile in substitution reactions and as a base in acid-base reactions. The molecular targets and pathways depend on the specific reactions it is involved in, but generally, it interacts with electrophiles and participates in proton transfer reactions .

Comparison with Similar Compounds

N,N-Diethylmethylamine can be compared with other tertiary amines such as:

    Triethylamine: Similar in structure but with three ethyl groups instead of two ethyl and one methyl group.

    Dimethylethylamine: Contains two methyl groups and one ethyl group.

    Diethylamine: A secondary amine with two ethyl groups and one hydrogen atom.

This compound is unique due to its specific combination of ethyl and methyl groups, which influence its reactivity and applications .

Properties

IUPAC Name

N-ethyl-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-4-6(3)5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVRJGIVDSQCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060664
Record name Ethanamine, N-ethyl-N-methyl-
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Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-39-7
Record name Diethylmethylamine
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Record name Diethylmethylamine
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Record name Ethanamine, N-ethyl-N-methyl-
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Record name Ethanamine, N-ethyl-N-methyl-
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Record name Diethylmethylamine
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Record name N,N-Diethylmethylamine
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Synthesis routes and methods I

Procedure details

A mixture of 104 parts of 1,4-dioxane (inert solvent), 5.6 parts of dimethylamine and 0.363 parts (0.11 mol/mol C2H4) of [Ru(NH3)4 (OH)Cl]Cl.2H2O were placed in a 300 ml stainless steel autoclave. The autoclave was pressured with 200 psig of ethylene. A total of 0.12 parts of dimethylethylamine and 2.1 parts of diethylmethylamine were obtained corresponding to a conversion of 21% and a combined yield of 99% (based on dimethylamine).
[Compound]
Name
104
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
[Ru(NH3)4 (OH)Cl]Cl.2H2O
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
stainless steel
Quantity
300 mL
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

3.0 g of diethylmethylamine was dissolved in 30 cm3 of 2-butanone, to which was then gradually added 5.7 g of p-toluenesulfonic acid monohydrate while stirring. The stirring was continued for an additional one hour, and the solvent was then distilled off in vacuo. The obtained solid was recrystallized from acetone to obtain a diethylmethylamine salt of p-toluenesulfonic acid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Diethylmethylamine?

A1: The molecular formula of Diethylmethylamine is C5H13N, and its molecular weight is 87.16 g/mol. []

Q2: Are there any characteristic spectroscopic features of Diethylmethylamine?

A2: Yes, Diethylmethylamine displays unique vibrational frequencies in infrared spectroscopy. [] Additionally, its NMR spectra can be utilized to understand its behavior in various solutions. For instance, it can be used as a lineshape standard for NMR above 130 K. []

Q3: How does Diethylmethylamine perform under various conditions relevant to fuel cell applications?

A3: Studies have explored Diethylmethylamine-based protic ionic liquids as potential fuel cell electrolytes. Notably, Diethylmethylammonium trifluoromethanesulfonate ([dema][TfOH]) displays promising characteristics for medium-temperature fuel cells under non-humidifying conditions, exhibiting high ionic conductivity, a wide liquid temperature range, and excellent thermal stability. []

Q4: Can Diethylmethylamine be incorporated into composite membranes for fuel cells, and what are the benefits?

A4: Yes, Diethylmethylammonium trifluoromethanesulfonate ([dema][TfO]) has been successfully incorporated into composite membranes with materials like SiO2 and MgO. These additions enhance ionic conductivity and mechanical properties. The solid acid or base matrix interacts with [dema][TfO], promoting ionic mobility and providing compression strength, essential for fuel cell applications. []

Q5: What is the role of Diethylmethylamine in amine-catalyzed ester formation?

A5: Diethylmethylamine acts as a catalyst in the reaction between benzoyl chloride and alcohols like butanol or phenol, leading to ester formation. Kinetic studies using stopped-flow FT-IR spectroscopy suggest that this catalysis proceeds through a general-base-catalyzed mechanism, supported by a significant isotope effect observed with deuterated butanol. []

Q6: How does the structure of Diethylmethylamine impact its catalytic activity in carbonate macrocyclization reactions?

A6: Studies comparing Diethylmethylamine with other tertiary amines like triethylamine and tri-n-butylamine in the formation of acyl ammonium salts (intermediates in macrocyclization) reveal a significant structure-activity relationship. While the rate of acyl ammonium salt formation is influenced by amine structure (being slowest with Diethylmethylamine), subsequent steps like condensation and urethane formation remain insensitive to amine structure. [, ]

Q7: Have computational methods been employed to study Diethylmethylamine?

A7: Yes, theoretical calculations have been used to predict the vibrational infrared frequencies of Diethylmethylamine. These calculations, often performed at the 3-21G level of theory, help understand the molecule's spectroscopic behavior and provide insights into its structure. []

Q8: How do structural modifications of Diethylmethylamine influence its reactivity?

A8: Research indicates that substituting ethyl groups with bulkier substituents in Diethylmethylamine significantly impacts its reactivity. For instance, the reaction of adamantylisonitrile and benzonitrile with bulky substituted organotin trihydride requires activation by Diethylmethylamine, highlighting the importance of steric factors in its reactivity. []

Q9: Are there specific formulation strategies employed with Diethylmethylamine?

A9: While specific formulation strategies are not extensively discussed in the provided papers, it's worth noting that Diethylmethylamine is often used in anhydrous conditions, particularly in organic synthesis, to prevent unwanted side reactions.

Q10: What analytical techniques are used to study Diethylmethylamine in fuel sprays?

A10: Laser-induced exciplex fluorescence (LIEF) is a valuable technique for studying Diethylmethylamine in fuel sprays. [, , , , , ] Utilizing the coevaporative properties of Diethylmethylamine with fluorobenzene in a fuel like hexane allows researchers to visualize and quantify both liquid and vapor phases within the spray. [, ] This technique is particularly useful in studying fuel injection systems and optimizing combustion processes.

Q11: How is Diethylmethylamine employed in analytical chemistry for compound characterization?

A11: Diethylmethylamine plays a crucial role in characterizing poly(ethylene glycol) (PEG) and PEGylated compounds using LC/MS. [] Its postcolumn addition to the HPLC stream leads to diethylmethylammoniation of PEG, simplifying mass spectra and enabling the analysis of high molecular weight PEG and PEGylated products.

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